PARP-2 Selectivity: 5-Carboxamide Derivatives Achieve ~5-Fold PARP-2/PARP-1 Selectivity Unattainable with 2-Position or Quinazolinone Scaffolds
The 5-carboxamide substitution pattern on quinoxaline is critical for achieving PARP-2 isoform selectivity. FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], a derivative synthesized from quinoxaline-5-carbonyl chloride, exhibited IC₅₀ = 33 ± 0.9 nM against human recombinant PARP-1 and IC₅₀ = 7 nM against PARP-2, yielding approximately 4.7-fold selectivity for PARP-2 [1]. This inhibitory activity was approximately 400-fold more potent than the benchmark PARP inhibitor 3-aminobenzamide (3-AB), which showed IC₅₀ = 11,200 ± 810 nM against human PARP in the same assay system [1]. In a separate structure-based drug design study comparing chemotypes, quinoxaline derivatives as a class displayed superior selectivity for PARP-2, whereas quinazolinone derivatives displayed relatively high selectivity for PARP-1, and quinazolidinone derivatives lacked PARP-1/2 selectivity entirely [2]. Within the 5-carboxamide series, 3-(4-chlorophenyl)quinoxaline-5-carboxamide achieved PARP-2 IC₅₀ = 7 nM and PARP-1 IC₅₀ = 33 nM, while 3-(4-methoxyphenyl)quinoxaline-5-carboxamide showed PARP-2 IC₅₀ = 8 nM, confirming that the 5-position carboxamide is a privileged scaffold for potent PARP-2 inhibition [3][4].
| Evidence Dimension | PARP-1 and PARP-2 enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | FR261529 (2-(4-chlorophenyl)quinoxaline-5-carboxamide): PARP-1 IC₅₀ = 33 ± 0.9 nM; PARP-2 IC₅₀ = 7 nM (~4.7-fold PARP-2-selective). 3-(4-Chlorophenyl)quinoxaline-5-carboxamide: PARP-1 IC₅₀ = 33 nM; PARP-2 IC₅₀ = 7 nM. 3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: PARP-2 IC₅₀ = 8 nM. |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): PARP-1 IC₅₀ = 11,200 ± 810 nM (~400-fold less potent than FR261529). Quinazolinone PARP inhibitors: PARP-1-selective (opposite selectivity profile). Quinazolidinone derivatives: non-selective for PARP-1/2. |
| Quantified Difference | ~4.7-fold PARP-2 selectivity over PARP-1 for FR261529; ~400-fold potency advantage over 3-AB; qualitative selectivity inversion versus quinazolinone chemotype |
| Conditions | Human recombinant PARP-1 and PARP-2 enzyme assays; FlashPlate scintillation proximity assay; 10 min incubation at 25 °C; [³H]NAD⁺ substrate for PARP-2 solution-phase assay |
Why This Matters
Only quinoxaline-5-carbonyl chloride provides synthetic access to the 5-carboxamide geometry required for the PARP-2 selectivity pocket; 2- or 6-substituted analogs cannot engage this binding mode, making the 5-isomer the mandatory building block for any PARP-2-selective inhibitor development program.
- [1] Iwashita A, Mihara K, Yamazaki S, Matsuura S, Ishida J, Yamamoto H, Hattori K, Matsuoka N, Mutoh S. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. J Pharmacol Exp Ther. 2004;310(3):1114-1124. doi:10.1124/jpet.104.068932. PMID: 15113847. View Source
- [2] Ishida J, Yamamoto H, Kido Y, Kamijo K, Murano K, Miyake H, Ohkubo M, Kinoshita T, Warizaya M, Iwashita A, Mihara K, Matsuoka N, Hattori K. Discovery of potent and selective PARP-1 and PARP-2 inhibitors: SBDD analysis via a combination of X-ray structural study and homology modeling. Bioorg Med Chem. 2006;14(5):1378-1385. doi:10.1016/j.bmc.2005.09.061. View Source
- [3] BindingDB BDBM27720. 3-(4-Chlorophenyl)quinoxaline-5-carboxamide Affinity Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=27720 (accessed 2026-05-07). View Source
- [4] BindingDB BDBM27723. 3-(4-Methoxyphenyl)quinoxaline-5-carboxamide Affinity Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=27723 (accessed 2026-05-07). View Source
